molecular formula C16H33NO2 B1670218 Delmopinol CAS No. 79874-76-3

Delmopinol

Cat. No.: B1670218
CAS No.: 79874-76-3
M. Wt: 271.44 g/mol
InChI Key: QSFOWAYMMZCQNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Delmopinol primarily targets the biofilm matrix in the oral cavity . This matrix is a complex structure composed of various microbial species and extracellular polymeric substances, which forms naturally on the surfaces of exposed teeth and other areas of the oral cavity . This compound interacts with this matrix, specifically with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums .

Mode of Action

This compound, a cationic surfactant, interferes with the synthesis of polysaccharides, which are crucial for the formation and stability of the plaque matrix . It reduces the cohesive forces between the bacteria in existing plaque colonies, making their removal by mechanical means much easier . It forms a barrier over teeth and gums, preventing new plaque formation .

Biochemical Pathways

This compound disrupts the biochemical pathways responsible for the synthesis of glucan polysaccharides . These polysaccharides are essential components of the biofilm matrix, providing structural integrity and facilitating bacterial adhesion . By interfering with these pathways, this compound prevents the formation of a stable plaque matrix, thereby inhibiting plaque accumulation .

Pharmacokinetics

This compound is typically administered as a mouthwash formulation, intended for oral rinse during 1 minute and then to be expectorated . It is adsorbed to and absorbed through the oral mucosa . It diffuses through the mucosal membranes into the systemic circulation .

Result of Action

The primary result of this compound’s action is the reduction of plaque and prevention of gingivitis and periodontitis . By disrupting the formation of the plaque matrix, this compound facilitates the removal of existing plaque and inhibits the accumulation of new plaque . This leads to improved oral hygiene and a reduction in oral diseases associated with plaque accumulation .

Action Environment

The action of this compound is influenced by the environment in the oral cavity. The presence of saliva is crucial as this compound interacts with the salivary film on the oral mucosa . Rinsing with this compound increases the polarity of the saliva-coated mucosa, which assists in maintaining the hydrophilicity of the mucosal pellicle, thereby reinforcing hydration of the mucosa . This suggests that the hydration level and pH of the oral cavity may influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Delmopinol interacts with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . It counteracts new plaque formation by interfering with these enzymes .

Cellular Effects

This compound has been shown to selectively affect certain species of oral bacteria which are of importance in plaque formation . It is a relatively weak antimicrobial in comparison with chlorhexidine . It may selectively affect certain species of oral bacteria which are of importance in plaque formation .

Molecular Mechanism

This compound, being a surface-active cationic agent, interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .

Temporal Effects in Laboratory Settings

Rinsing with this compound increased the polarity of the saliva coated mucosa during the time of observation . The binding of this compound was verified in the autoradiograms showing that radioactivity remained in the rat oral mucosa after 24 hours . This compound was not irreversibly bound .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studiedMany reactions to drugs are dose-related and are typically reversible with discontinuation of treatment and supportive care .

Metabolic Pathways

This compound is a morpholine derivative , and morpholines are known to be involved in a variety of biochemical processes.

Transport and Distribution

This compound interacts with the salivary film of the upper labial mucosa and affects its polarity . It appears that this compound assists in the maintenance of the hydrophilicity of the mucosal pellicle and thereby also reinforcing hydration of the mucosa . The rat autoradiograms showed that radioactivity remains in the oral mucosa after 24 hours, but diffuses through the mucosal membranes into the systemic circulation .

Subcellular Localization

Given its role in interacting with the salivary film on the mucosal surface, it is likely that this compound primarily localizes to the extracellular space and the surface of cells in the oral cavity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delmopinol (3-(4-propylheptyl)-4-morpholinethanol) can be synthesized by reacting oxazolidin [2,3-c] morpholine with a Grignard reagent . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the final product, which is essential for its use in oral hygiene products .

Chemical Reactions Analysis

Types of Reactions: Delmopinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Delmopinol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Chlorhexidine: A widely used antiseptic with strong antibacterial properties.

    Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.

Comparison:

This compound’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.

Properties

IUPAC Name

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFOWAYMMZCQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCCC1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868552
Record name 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79874-76-3
Record name Delmopinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79874-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delmopinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DELMOPINOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?

A1: this compound hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].

Q2: How does this compound hydrochloride impact the structural integrity of dental plaque?

A2: this compound hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. This compound reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].

Q3: Does this compound hydrochloride directly kill bacteria found in dental plaque?

A3: While this compound hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].

Q4: How does this compound hydrochloride interact with salivary pellicles?

A4: The interaction of this compound hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of this compound to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of this compound hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.

Q6: Are there studies on this compound hydrochloride's compatibility with various dental materials or its catalytic properties?

A6: The provided abstracts predominantly focus on this compound hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.

Q7: Is there information available on how modifications to the this compound hydrochloride structure affect its activity?

A7: The provided research abstracts do not delve into specific structure-activity relationship studies for this compound hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.

Q8: Do the abstracts offer insights into SHE regulations concerning this compound hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?

A8: The abstracts primarily concentrate on this compound hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.

Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to this compound hydrochloride?

A9: The provided research primarily emphasizes the effects of this compound hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.

Q10: Is there information on the environmental impact of this compound hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?

A10: The provided research abstracts primarily focus on the effects of this compound hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.

Q11: Do the research abstracts touch upon the research infrastructure supporting this compound hydrochloride development, its historical context, or potential cross-disciplinary applications?

A11: The abstracts concentrate on this compound hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.

Q12: Does this compound hydrochloride impact the composition of the oral microbiota?

A14: Research suggests that this compound hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].

Q13: How does the duration of this compound hydrochloride rinsing affect its efficacy in inhibiting plaque growth?

A15: A study evaluating different rinse times (15, 30, and 60 seconds) with this compound hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].

Q14: Are there any reported side effects associated with this compound hydrochloride use?

A16: Commonly reported side effects of this compound hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].

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